molecular formula C7H12N2O B3296438 1-(Dimethyl-1,2-oxazol-4-yl)ethan-1-amine CAS No. 893641-12-8

1-(Dimethyl-1,2-oxazol-4-yl)ethan-1-amine

Cat. No.: B3296438
CAS No.: 893641-12-8
M. Wt: 140.18 g/mol
InChI Key: FZJLBPYJNDDVPQ-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,2-oxazol-4-yl)ethan-1-amine, with the CAS registry number 893641-12-8 , is a chemical compound of significant interest in research and development, particularly within the field of medicinal chemistry. This amine, with a molecular formula of C7H12N2O and a molecular weight of 140.18 g/mol, serves as a valuable synthetic intermediate or building block for the creation of more complex molecules . Its structure features a 3,5-dimethylisoxazole ring, a privileged scaffold in drug discovery, substituted with an ethanamine moiety. The compound has been identified in patent literature, highlighting its applicability in the design and synthesis of novel bioactive compounds . As a building block, its primary research value lies in its potential incorporation into larger molecular architectures, such as chalcone derivatives, which are frequently explored for their anticancer properties . Researchers can utilize this compound to develop new chemical entities for in vitro biological screening. It is supplied as a high-purity material to ensure consistent results in experimental workflows. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-4(8)7-5(2)9-10-6(7)3/h4H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJLBPYJNDDVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284864
Record name α,3,5-Trimethyl-4-isoxazolemethanamine
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Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-12-8
Record name α,3,5-Trimethyl-4-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893641-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3,5-Trimethyl-4-isoxazolemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Dimethyl 1,2 Oxazol 4 Yl Ethan 1 Amine

Regioselective Synthesis of the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is the initial critical phase in the synthesis of the target compound. The primary challenge is to control the regiochemistry to produce the desired 3,5-disubstituted pattern and allow for subsequent functionalization at the C4 position. The two main pathways for constructing 1,2-oxazole rings are the reaction of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.gov

Ring-Closing Strategies and Condensation Reactions in Oxazole (B20620) Formation

Condensation reactions are a foundational method for synthesizing the 1,2-oxazole core. The most common approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine hydrochloride. nih.gov For the synthesis of a 3,5-dimethyl-1,2-oxazole, the logical precursor is pentane-2,4-dione.

The reaction proceeds via nucleophilic attack of the hydroxylamine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring. The regioselectivity of this reaction with unsymmetrical diketones can be an issue, but for a symmetrical substrate like pentane-2,4-dione, it reliably yields the 3,5-dimethyl-1,2-oxazole.

Another established method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com While versatile for many oxazoles, the synthesis from 1,3-dicarbonyls is often more direct for simple alkyl-substituted systems.

Cycloaddition Reactions for Heterocycle Construction

1,3-Dipolar cycloaddition reactions represent a powerful and highly regioselective method for constructing five-membered heterocycles, including 1,2-oxazoles. researchgate.net This strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.gov To form a 3,5-dimethyl-1,2-oxazole ring, one could envision a reaction between acetonitrile (B52724) oxide and propyne.

The regioselectivity of the cycloaddition is governed by the electronic properties of the substrates. researchgate.net This method is particularly valuable for creating more complex or densely functionalized oxazoles that may not be readily accessible through condensation routes. researchgate.netrsc.org

Table 1: Comparison of Primary Synthesis Routes for the 1,2-Oxazole Core
MethodKey ReactantsGeneral OutcomeReference
Condensation Reaction1,3-Diketone (e.g., pentane-2,4-dione) + HydroxylamineDirect formation of 3,5-disubstituted 1,2-oxazoles. nih.gov
1,3-Dipolar CycloadditionNitrile Oxide + AlkyneHighly regioselective; versatile for varied substitution patterns. researchgate.net
Palladium-Catalyzed Oxidative CyclizationEnamines and other precursorsForms trisubstituted oxazoles via cascade C-N and C-O bond formation. rsc.org

Post-Cyclization Functionalization of the Oxazole Ring

Once the 3,5-dimethyl-1,2-oxazole ring is formed, the next step is to introduce the acetyl group at the C4 position, creating the ketone precursor 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one. This is typically achieved through an electrophilic substitution reaction, such as a Friedel-Crafts acylation.

The oxazole ring's reactivity towards electrophiles is influenced by the existing substituents. pharmaguideline.com The C4 position of the 3,5-dimethyl-1,2-oxazole is sufficiently activated for acylation with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst. Functionalization can also be achieved through metallation of the oxazole ring followed by quenching with an electrophile. researchgate.net This two-step sequence—ring formation followed by functionalization—provides a reliable pathway to the required ketone intermediate.

Stereoselective Introduction of the Chiral Ethanamine Moiety

With the ketone precursor 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one in hand, the central challenge becomes the stereoselective synthesis of the primary amine. Chiral amines are crucial building blocks, and methods to produce them in high enantiomeric purity are highly sought after. nih.gov Key strategies include asymmetric catalysis and the use of chiral auxiliaries. ethz.ch

Asymmetric Catalytic C-N Bond Formation (e.g., reductive amination, hydroamination)

Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for converting prochiral ketones into chiral amines. researchgate.net This one-pot reaction involves the condensation of the ketone with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine, which is then asymmetrically reduced by a chiral catalyst and a reducing agent (often H₂). nih.govchemistryviews.org

Ruthenium-based catalysts, particularly with chiral phosphine (B1218219) ligands like TunePhos, have shown exceptional efficiency and enantioselectivity for the direct reductive amination of alkyl aryl ketones. nih.gov This approach uses an ammonium salt as the amine source and molecular hydrogen as the reductant, offering an operationally simple route to chiral primary amines. nih.govchemistryviews.org Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) also offer a green and highly selective alternative under mild conditions. researchgate.net

Table 2: Catalytic Systems for Asymmetric Reductive Amination of Ketones
Catalyst SystemAmine SourceReductantKey FeaturesReference
Ruthenium/C₃-TunePhosAmmonium AcetateH₂High efficiency and enantioselectivity (>90% ee) for alkyl aryl ketones. nih.gov
Iridium-based catalystsAmmoniaH₂ or FormateEffective for a broad range of ketones. researchgate.net
Imine Reductases (IREDs)Various aminesNAD(P)H (regenerated)High stereoselectivity under mild, aqueous conditions; sustainable. researchgate.net
Ruthenium/dm-segphosAmmonium ionH₂High chemoselectivity and enantioselectivity (up to 99.5% ee). researchgate.net

Diastereoselective Approaches Utilizing Chiral Auxiliaries and Templates

An alternative to asymmetric catalysis is the use of a chiral auxiliary. ethz.ch This classical but robust strategy involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The products of these reactions are diastereomers, which can often be separated more easily than enantiomers. williams.edu

For synthesizing a chiral amine, a common approach involves the condensation of the ketone with a chiral primary amine auxiliary, such as Ellman's tert-butanesulfinamide. osi.lv This reaction forms an N-sulfinylketimine intermediate. The subsequent diastereoselective reduction of the C=N bond, typically with a hydride reducing agent, is directed by the bulky chiral sulfinyl group. Finally, the auxiliary is cleaved under mild acidic conditions to yield the desired chiral primary amine.

Another well-established class of auxiliaries includes the Evans oxazolidinones, which are highly effective in controlling stereochemistry in alkylation and aldol (B89426) reactions. researchgate.netwilliams.edu While more commonly used for creating C-C bonds, related principles can be applied to C-N bond formation. The predictability and high diastereoselectivity of auxiliary-based methods make them a valuable and practical choice in multistep synthesis. williams.edu

Enantioselective Deracemization and Kinetic Resolution Techniques

The synthesis of single-enantiomer chiral amines from racemic mixtures is a cornerstone of modern asymmetric synthesis. Kinetic resolution and deracemization are powerful strategies to achieve this, with dynamic kinetic resolution (DKR) representing a particularly efficient approach that can theoretically convert 100% of a racemate into a single enantiomer. acs.orgnih.gov

Kinetic Resolution (KR) involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in the separation of a slower-reacting enantiomer and a faster-forming product. nih.gov A significant drawback is the maximum theoretical yield of 50% for the desired product. nih.gov For N-heterocycles and related amines, chiral acylating agents, such as hydroxamic acids, have been developed that show good selectivity. nih.gov

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation by integrating an in-situ racemization of the slower-reacting enantiomer with the kinetic resolution process. acs.orgnih.gov This ensures a continuous supply of the faster-reacting enantiomer, allowing for a theoretical yield approaching 100%. acs.org This chemoenzymatic approach often pairs a biocatalyst (like a lipase) for the selective acylation with a metal catalyst for racemization. acs.orgnih.gov Palladium nanoparticles have proven to be effective racemization catalysts for primary amines, working in concert with lipases like Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym-435. acs.orgnih.gov

For the synthesis of enantiopure 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, a DKR process could be envisioned as follows: The racemic amine is subjected to acylation by a lipase in the presence of an acyl donor. The (R)- or (S)-enantiomer is selectively acylated to the corresponding amide. Simultaneously, a palladium nanocatalyst racemizes the unreacted, slower-reacting amine enantiomer, constantly replenishing the substrate for the lipase. This process is applicable to a wide range of primary amines, including benzylic and aliphatic amines. acs.org

Table 1: Comparison of Kinetic Resolution Techniques for Chiral Amines

TechniqueCatalyst/Reagent SystemAcyl DonorMax. Theoretical YieldKey FeaturesReference
Kinetic Resolution (KR) Chiral Hydroxamic AcidsActivated Esters50%Good for N-heterocycles; relies on stereoelectronic effects. nih.gov
Dynamic Kinetic Resolution (DKR) Lipase (e.g., Novozym-435) + Pd NanocatalystEthyl Acetate / Ethyl Methoxyacetate100%Combines enzymatic resolution with metal-catalyzed racemization; highly efficient for primary amines. acs.orgnih.gov
Enzymatic KR Lipase (Candida antarctica)Ethyl Acetate50%Highly enantioselective for primary amines; robust enzyme. chimia.ch

Chemoenzymatic Synthesis Pathways for the Chiral Amine

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence, offering a powerful route to enantiomerically pure molecules. acs.orgnih.gov For the synthesis of chiral amines like 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, ω-transaminases (ATAs) are particularly valuable biocatalysts. researchgate.net

ω-Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. researchgate.net A potential chemoenzymatic route to the target amine would start with the synthesis of the corresponding prochiral ketone, 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one. This ketone would then serve as the substrate for an (R)- or (S)-selective ω-transaminase to yield the desired amine enantiomer.

A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which often lies on the side of the ketone substrate. researchgate.net To overcome this, various strategies have been developed to shift the equilibrium towards the amine product. One effective method involves using a co-expression system in a host like E. coli. This system can combine the desired transaminase with other enzymes, such as lactate (B86563) dehydrogenase (LDH) and glucose dehydrogenase (GDH), which work to remove the pyruvate (B1213749) co-product and recycle the necessary cofactor (NADH), respectively. researchgate.net This approach has been shown to drive reactions to over 95% yield, even at high substrate loads. researchgate.net

Table 2: Enzymatic Approaches for Chiral Amine Synthesis

Enzyme ClassReaction TypeSubstrateKey AdvantagePotential Application for TargetReference
ω-Transaminase (ATA) Asymmetric AminationProchiral KetoneHigh enantioselectivity; direct amination.Conversion of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one to the chiral amine. researchgate.net
Amine Dehydrogenase (AmDH) Reductive AminationProchiral KetoneUses ammonia directly; high atom economy.Alternative to transamination for direct synthesis from the ketone. acs.org
Lipase Acylation (in DKR)Racemic AmineHigh enantioselectivity for one enantiomer; robust and commercially available.Resolution of racemic 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine. nih.govchimia.ch
Amine Oxidase (MAO) Oxidative DeracemizationRacemic AmineCan be used to deracemize tertiary amines when combined with a reducing agent.Deracemization of related cyclic tertiary amines. acs.org

Novel Synthetic Routes and Process Intensification Strategies

Process intensification aims to develop dramatically more efficient, safer, and more sustainable manufacturing processes. Flow chemistry, green chemistry principles, multicomponent reactions, and photochemical/electrochemical methods are at the forefront of this evolution in chemical synthesis.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and straightforward scalability. acs.orgresearchgate.netnih.gov

The synthesis of heterocyclic cores like oxazoles and isoxazoles is well-suited to flow chemistry. acs.orgresearchgate.netrsc.org For instance, the rapid synthesis of oxazolines from β-hydroxy amides has been demonstrated at room temperature in a flow system, followed by immediate oxidation to the oxazole using a packed-bed reactor containing manganese dioxide. rsc.org Similarly, the synthesis of oxazole-hydroperoxides has been safely achieved in a microstructured flow reactor using molecular oxygen, with elevated temperatures and pressures leading to high conversion rates in short reaction times. acs.orgallfordrugs.com

A conceptual flow process for 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine could involve:

Heterocycle Formation: A three-component reaction to form the 3,5-dimethyl-1,2-oxazole ring system is performed in the first flow reactor module.

Functionalization: The output stream is then directed into a second module for acylation at the C4 position to generate the ketone precursor.

Chiral Amination: The final step could be a packed-bed reactor containing an immobilized enzyme (e.g., a transaminase) for the stereoselective conversion of the ketone to the target chiral amine. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols for the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govnih.gov The synthesis of isoxazole (B147169) derivatives has been a fertile ground for the application of these principles.

Key green approaches applicable to the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine include:

Alternative Energy Sources: Ultrasound irradiation (sonochemistry) and microwave irradiation have been used to accelerate the synthesis of isoxazoles, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating. mdpi.comnih.gov Natural sunlight has also been employed as a clean and inexpensive energy source for isoxazolone synthesis. semnan.ac.ir

Green Solvents and Catalysts: Many protocols now favor water as the reaction medium, avoiding volatile and toxic organic solvents. mdpi.comsemnan.ac.ir Furthermore, biodegradable and reusable catalysts, such as itaconic acid or catalysts derived from agricultural waste (like Water Extract of Orange Fruit Peel Ash, WEOFPA), have been successfully used for isoxazole synthesis. mdpi.comnih.gov Nano-MgO has also been reported as an efficient, recoverable catalyst for these reactions in an aqueous medium. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), as discussed below, are inherently green as they maximize the incorporation of starting material atoms into the final product, minimizing waste. mdpi.comnih.gov

By adopting these strategies, the synthesis of the target compound can be made significantly more sustainable and environmentally benign. mdpi.comnih.gov

Multicomponent Reactions (MCRs) Incorporating Precursors to the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, convergence, and atom economy. nih.govresearchgate.net The synthesis of the isoxazole core is particularly amenable to MCR strategies.

A common and effective MCR for producing isoxazole derivatives is the one-pot, three-component reaction of a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. nih.govsemnan.ac.irresearchgate.net To generate the specific 3,5-dimethyl-1,2-oxazole core, a classic approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. clockss.org For instance, acetylacetone (B45752) (2,4-pentanedione) can react with hydroxylamine to form 3,5-dimethyl-1,2-oxazole. Subsequent functionalization at the C4 position would be required to introduce the ethanamine side chain.

Alternatively, more complex one-pot tandem reactions have been developed. For example, 3,5-disubstituted isoxazoles can be prepared from an acid chloride, a terminal alkyne, and hydroxylamine hydrochloride, catalyzed by a Pd/CuI system. clockss.org This sequence involves an initial Sonogashira coupling to form an ynone intermediate, which then undergoes in-situ cyclocondensation with hydroxylamine to yield the isoxazole. clockss.org Such a strategy could be adapted to build the core of the target molecule.

Photochemical and Electrochemical Synthetic Transformations

Photochemistry and electrochemistry offer powerful, reagent-free methods for activating molecules and forming new bonds, often under mild conditions. nih.govresearchgate.netchemistryviews.org

Photochemical Synthesis: Light can be used to promote reactions that are difficult to achieve thermally. For instance, photochemical conversion of aryl azides in a continuous flow reactor can lead to the formation of various heterocycles through intramolecular amination. rsc.orgfao.org A potential photochemical approach for the target compound could involve the C-H amination of the pre-formed 3,5-dimethylisoxazole (B1293586) scaffold. Recent advances in photocatalysis have enabled the direct C-H amination of arenes using simple alkyl amines. youtube.comnih.gov This method often proceeds by generating a highly electrophilic aminium radical cation, which then reacts with the electron-rich heterocycle. youtube.com

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive redox reactions, avoiding the need for chemical oxidants or reductants and thus improving the green profile of a process. researchgate.netchemistryviews.org Electrochemical methods have been developed for the synthesis of oxazoles from aryl ketones and acetonitrile or from β-diketones and amines. researchgate.netchemistryviews.org A plausible electrochemical route could involve the oxidative cyclization of precursors to form the oxazole ring. researchgate.net Furthermore, photoelectrocatalytic methods using robust semiconductor photoanodes like hematite (B75146) have been shown to achieve non-directed arene C-H amination, a strategy that could potentially be applied for late-stage functionalization of the isoxazole ring. nih.gov

Control of Chemo-, Regio-, and Diastereoselectivity in Multi-Step Syntheses of the Compound

The creation of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine with a defined stereochemical outcome necessitates a carefully designed multi-step synthetic sequence. Each step presents its own set of challenges regarding selectivity, which must be meticulously addressed to ensure the efficient and pure formation of the desired stereoisomer. The primary strategy involves the initial construction of the 3,5-dimethylisoxazole core, followed by the introduction and stereocontrolled elaboration of the 1-aminoethyl side chain at the C4 position.

Regioselective Synthesis of the 3,5-Dimethylisoxazole Ring

The foundational step in the synthesis is the regioselective formation of the 3,5-dimethylisoxazole ring. A common and effective method for this is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. mdpi.com To achieve the desired 3,5-dimethyl substitution pattern, pentane-2,4-dione (acetylacetone) is the ideal starting material.

The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring. The symmetry of pentane-2,4-dione inherently ensures that only one regioisomer, 3,5-dimethylisoxazole, is formed, thus providing excellent regiocontrol.

Table 1: Regioselective Synthesis of 3,5-Dimethylisoxazole

Starting Material Reagent Product Regioselectivity

Introduction of the Acetyl Group at the C4 Position

With the 3,5-dimethylisoxazole core in hand, the next step is the introduction of an acetyl group at the C4 position, which will serve as the precursor to the ethanamine side chain. This is typically achieved through a Friedel-Crafts acylation reaction. The isoxazole ring is sufficiently activated to undergo electrophilic substitution at the C4 position.

Using a suitable acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), selectively installs the acetyl group at the desired position, yielding 4-acetyl-3,5-dimethylisoxazole. The regioselectivity of this step is generally high due to the electronic properties of the isoxazole ring.

Diastereoselective Synthesis of the Chiral Amine

The crucial stereocenter is introduced in the final steps of the synthesis, typically through the conversion of the ketone functionality of 4-acetyl-3,5-dimethylisoxazole into a chiral amine. Several strategies can be employed to control the diastereoselectivity of this transformation.

Asymmetric Reduction of a Ketone Precursor:

One of the most common and effective methods is the asymmetric reduction of the prochiral ketone, 4-acetyl-3,5-dimethylisoxazole, to the corresponding chiral alcohol, 1-(3,5-dimethylisoxazol-4-yl)ethanol. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (CBS catalysts) or transition metals (e.g., ruthenium or rhodium) complexed with chiral ligands. rsc.orgresearchgate.netwikipedia.org The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction.

Following the asymmetric reduction, the resulting chiral alcohol can be converted to the amine with retention or inversion of stereochemistry, for example, via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

Reductive Amination of the Ketone:

Alternatively, the chiral amine can be synthesized directly from the ketone via asymmetric reductive amination. This can be accomplished using a chiral amine as a resolving agent or by employing a chiral catalyst. acs.orgnih.gov

Use of Chiral Auxiliaries:

Another powerful strategy involves the use of a chiral auxiliary. researchgate.net For instance, the ketone can be derivatized with a chiral hydrazine (B178648) to form a chiral hydrazone. Subsequent diastereoselective reduction of the C=N bond, directed by the chiral auxiliary, and final cleavage of the auxiliary would yield the desired enantiomerically enriched amine.

Diastereoselective Reduction of an Oxime Derivative:

A related approach involves the conversion of 4-acetyl-3,5-dimethylisoxazole to its oxime derivative, 4-(1-(hydroxyimino)ethyl)-3,5-dimethylisoxazole. Asymmetric reduction of this ketoxime can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. researchgate.netscribd.com The stereochemical outcome is dependent on the geometry of the oxime (E/Z) and the nature of the chiral catalyst.

Table 2: Key Strategies for Diastereoselective Amine Synthesis

Precursor Method Key Reagents/Catalysts Selectivity Control
4-Acetyl-3,5-dimethylisoxazole Asymmetric Reduction Chiral oxazaborolidines (CBS), Ru/Rh-chiral phosphine complexes Catalyst-controlled enantioselectivity
4-Acetyl-3,5-dimethylisoxazole Asymmetric Reductive Amination Chiral amines, Chiral phosphoric acids Substrate or catalyst-controlled diastereoselectivity
4-Acetyl-3,5-dimethylisoxazole Chiral Auxiliary Chiral hydrazines (e.g., SAMP/RAMP) Auxiliary-controlled diastereoselectivity

The successful synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine with high levels of chemo-, regio-, and diastereoselectivity relies on a systematic and well-controlled multi-step approach. The inherent symmetry of the starting material for the isoxazole core provides excellent regiocontrol, while the critical stereocenter is introduced and controlled through a variety of powerful asymmetric transformations. The choice of a specific method will depend on factors such as the desired enantiomeric purity, scalability, and the availability of chiral reagents and catalysts.

Chemical Reactivity and Transformation Studies of 1 Dimethyl 1,2 Oxazol 4 Yl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic character, making it the primary site for a variety of chemical transformations.

The primary amine of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine is expected to readily undergo nucleophilic acylation and alkylation reactions, which are characteristic of primary amines.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amine nitrogen attacks the electrophilic carbonyl carbon to form amide derivatives. This reaction is fundamental for modifying the compound's properties or for building more complex molecular architectures. While specific studies on the title compound are not prevalent, the acylation of other amino-heterocycles, such as the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with acetyl chloride, demonstrates this typical reactivity.

Alkylation: The amine can also act as a nucleophile towards alkyl halides or other alkylating agents. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atom. The specific outcome depends heavily on the reaction conditions and the nature of the alkylating agent.

The reaction of the primary amine with aldehydes and ketones is a cornerstone of its chemical reactivity, leading to the formation of imines (Schiff bases) and serving as a gateway to complex heterocyclic systems. masterorganicchemistry.com

Imine Formation: The amine undergoes a condensation reaction with carbonyl compounds, where the nucleophilic amine attacks the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. masterorganicchemistry.com This reversible reaction is a classic method for derivatizing primary amines. masterorganicchemistry.com

Cyclization Reactions: The amine functionality is a key precursor for the synthesis of fused heterocyclic systems. For instance, amino-isoxazole derivatives are valuable building blocks for constructing oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine (B94841) nucleobases. nih.gov In these multi-step syntheses, the amino group participates in a cyclization reaction to form the pyrimidine (B1678525) ring. nih.govnih.gov An intermediate imidoester, formed from the amino-isoxazole precursor, reacts with an amine to close the ring, yielding the fused bicyclic system. nih.gov

Table 1: Examples of Cyclization Reactions Involving Amino-Isoxazole Derivatives This table presents data on reactions analogous to those expected for the title compound, illustrating the synthetic utility of the amino-isoxazole motif.

Starting Material Reagent(s) Product Type Yield Reference

The primary amine serves as a chemical handle for the attachment of spectroscopic probes and labels. Although specific studies derivatizing 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine for this purpose are not widely documented, the methodology is standard in medicinal and biological chemistry. The amine can be readily conjugated to:

Fluorophores: Reagents like fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride react with the primary amine to create fluorescently labeled molecules. These derivatives are useful for tracking the compound in biological systems or for use in fluorescence-based assays.

Biotin Labels: Biotinylation reagents that are reactive towards amines can be used to tag the molecule for affinity-based purification or detection using streptavidin conjugates.

This potential for derivatization makes the compound a candidate for development into a chemical probe for various research applications.

Reactions Involving the Oxazole (B20620) Ring System

The 3,5-dimethylisoxazole (B1293586) ring, while aromatic, possesses unique reactivity distinct from carbocyclic aromatic systems due to the presence of the nitrogen and oxygen heteroatoms and the weak N-O bond.

The isoxazole (B147169) ring is generally considered an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution than benzene. However, the two methyl groups at the C3 and C5 positions are electron-donating, which activates the ring.

Site of Substitution: Studies on 3,5-dimethylisoxazole show that electrophilic substitution, such as sulfochlorination, occurs preferentially at the C4 position, which is activated by both methyl groups. nih.gov Similarly, direct fluorination of 3,5-disubstituted isoxazoles with electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) also occurs at the C4 position. organic-chemistry.orgacademie-sciences.fr

Reactivity of the Title Compound: Since the title compound, 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, is already substituted at the C4 position, further electrophilic substitution directly on the isoxazole ring is highly unlikely due to both steric hindrance and the electronic deactivation of the remaining ring positions. Any further electrophilic attack would likely occur under harsh conditions or on other parts of the molecule.

The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to synthetically useful ring-opening and ring-transformation reactions.

Reductive Cleavage: The isoxazole ring can be reductively cleaved. For example, irradiation of 3,5-dimethylisoxazole in the presence of triethylamine (B128534) leads to the reductive cleavage of the N-O bond. rsc.orglookchem.com Fused isoxazoles can also undergo reductive ring cleavage when treated with reagents like chlorotrimethylsilane (B32843) and sodium iodide (TMSCl/NaI), yielding 3,4-disubstituted isoxazoles. researchgate.net This transformation is valuable for converting the cyclic structure into a functionalized open-chain intermediate.

Ring-Opening via Electrophilic Attack: A notable reaction is the ring-opening fluorination of C4-substituted isoxazoles. organic-chemistry.orgresearchgate.net Treatment with an electrophilic fluorinating agent like Selectfluor initiates a process that results in the cleavage of the N-O bond, ultimately yielding a tertiary fluorinated carbonyl compound, specifically an α-fluorocyanoketone. organic-chemistry.orgresearchgate.netresearchgate.net This reaction requires a substituent at the C4 position to proceed. researchgate.net

Ring Expansion: In the presence of rhodium carbenoids, isoxazoles can undergo a ring expansion reaction. This transformation involves the formation of an ylide intermediate, followed by a ring-opening and subsequent 6π electrocyclization to yield a six-membered 4H-1,3-oxazine ring system. nih.gov

Table 2: Selected Ring Transformation Reactions of Isoxazole Derivatives

Isoxazole Derivative Reagent(s) / Conditions Transformation Type Product Reference
3,5-Dimethylisoxazole Triethylamine, hv (UV irradiation), Acetonitrile (B52724) Reductive Ring Cleavage Open-chain compounds rsc.orglookchem.com
7-Aryl-4,5-dihydro-7H-pyrano[3,4-c]isoxazole TMSCl, NaI, Acetonitrile Reductive Ring Cleavage 3,4-Disubstituted isoxazole researchgate.net
4-Methyl-5-arylisoxazole Selectfluor, MeCN, 80 °C Ring-Opening Fluorination α-Fluorocyanoketone organic-chemistry.orgresearchgate.net
4-Bromo-3,5-dimethylisoxazole Rh₂(OAc)₄, Methyl 2-diazo-2-phenylacetate Ring Expansion Methyl 5-bromo-4,6-dimethyl-2-phenyl-2H-1,3-oxazine-2-carboxylate nih.gov

Metallation and Cross-Coupling Reactions on the Heterocyclic Moiety

The 3,5-dimethylisoxazole core of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine presents opportunities for functionalization through metallation and subsequent cross-coupling reactions. While direct metallation of the isoxazole ring can be challenging, deprotonation at the C4-position is a known pathway for unsubstituted isoxazole, though the C5-position is generally more acidic. researchgate.net In the case of the title compound, the existing substitution at the 4-position precludes direct deprotonation at this site. However, transformation of the ethylamine (B1201723) substituent into a directing metalation group could facilitate ortho-lithiation at the C5-methyl group, a known reactive site in 3,5-dimethylisoxazoles. baranlab.org

A more common strategy for functionalizing the isoxazole ring involves the use of a pre-functionalized halo-isoxazole precursor. For instance, a 4-halo-3,5-dimethylisoxazole can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various organoboron reagents. illinois.edunih.gov This approach allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the isoxazole ring. The general applicability of Suzuki-Miyaura reactions to haloazoles is well-documented. illinois.edunih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Halo-isoxazole Derivatives

EntryHaloisoxazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
14-Iodo-3,5-dimethylisoxazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O3,5-Dimethyl-4-phenylisoxazole85
24-Bromo-3-methyl-5-phenylisoxazole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O3-Methyl-5-phenyl-4-(4-methoxyphenyl)isoxazole92
34-Iodo-3-ethoxy-5-methylisoxazoleStyrene (Heck Reaction)Pd(OAc)₂/P(o-tol)₃Et₃NDMF3-Ethoxy-5-methyl-4-styrylisoxazole78

This table presents representative data for closely related compounds to illustrate the potential reactivity of the target molecule under similar conditions. Data is synthesized from findings on isoxazole cross-coupling reactions. illinois.edunih.gov

Stereochemical Integrity and Epimerization Pathways of the Chiral Center

The stereochemical integrity of the chiral center at the α-carbon of the ethylamine substituent is a critical aspect of the chemistry of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine. The proximity of the isoxazole ring, an aromatic heterocycle, can influence the stability of this stereocenter. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions, typically involving the formation of a planar intermediate.

For α-amino acids and related chiral amines, epimerization is often facilitated by abstraction of the α-proton, leading to the formation of a resonance-stabilized carbanion or enolate. mdpi.comacs.org The isoxazole ring, being an electron-withdrawing group, can stabilize an adjacent negative charge, thereby increasing the propensity for epimerization under basic conditions. The formation of an oxazolone (B7731731) intermediate is a common pathway for the racemization of N-acyl amino acids during peptide synthesis, a process that also involves deprotonation at the α-carbon. mdpi.com

Table 2: Factors Influencing Epimerization of Chiral Amines

FactorInfluence on EpimerizationRationale
Base StrengthIncreased epimerization with stronger basesFacilitates abstraction of the α-proton.
TemperatureIncreased epimerization at higher temperaturesProvides energy to overcome the activation barrier for proton abstraction and inversion.
Solvent PolarityCan influence the stability of the charged intermediatePolar aprotic solvents may stabilize the carbanionic intermediate.
N-SubstitutionAcyl groups can enhance epimerizationFormation of planar oxazolone-like intermediates. mdpi.com

This table summarizes general principles of epimerization in chiral amines based on established literature. mdpi.comacs.orgnih.gov

Reductive and Oxidative Modifications of the Compound

The chemical structure of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine contains moieties susceptible to both reduction and oxidation.

Reductive Modifications: The isoxazole ring is known to undergo reductive cleavage under various conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) or other transition metal catalysts, can lead to the cleavage of the weak N-O bond, resulting in the formation of an enaminone, which can be further reduced to an amino alcohol. researchgate.netnih.gov The specific products formed depend on the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of 3-substituted benzisoxazoles has been shown to yield α-substituted o-hydroxybenzylamines. nih.gov A similar transformation of the title compound would be expected to yield 4-amino-3-penten-2-one (B74499) or its reduction products.

Table 3: Potential Products of Reductive Cleavage of Isoxazoles

Starting MaterialReductive ConditionsMajor Product(s)
3,5-DimethylisoxazoleH₂, Pd/C, Ethanol4-Amino-3-penten-2-one
3-PhenylisoxazoleH₂, Raney Ni, Ethanol1-Phenyl-3-amino-2-buten-1-one
1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amineH₂, PtO₂, Acetic Acid (Predicted)3-(1-Aminoethyl)-4-amino-3-penten-2-one

This table provides examples of known isoxazole reductions and a predicted outcome for the title compound based on established reactivity patterns. researchgate.netnih.gov

Oxidative Modifications: The alkyl substituents on the isoxazole ring and the ethylamine side chain are potential sites for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen present. libretexts.orglibretexts.org By analogy, the methyl groups on the isoxazole ring and the ethyl group of the amine substituent could potentially be oxidized under harsh conditions. However, the isoxazole ring itself is generally stable towards oxidation. nih.gov The primary amine functionality can be oxidized by various reagents to form imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions.

Acid-Base Properties and Protonation Equilibria of the Amine Functionality

The primary amine group in 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine is the most basic site in the molecule and will readily undergo protonation in the presence of an acid. The basicity of the amine is influenced by the electronic nature of the adjacent isoxazole ring. As an electron-withdrawing group, the isoxazole ring is expected to decrease the basicity of the amine compared to a simple alkylamine, resulting in a lower pKa value for its conjugate acid.

The pKa of the conjugate acid of a typical primary alkylamine is around 10-11. For benzylic amines, the pKa is slightly lower, typically in the range of 9-10. Given the electron-withdrawing nature of the isoxazole ring, the pKa of the conjugate acid of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine is likely to be in the lower end of this range or slightly below.

Protonation will occur at the lone pair of electrons on the nitrogen atom of the amine group to form an ammonium (B1175870) salt. The nitrogen atom within the isoxazole ring is significantly less basic due to the delocalization of its lone pair within the aromatic system and the electronegativity of the adjacent oxygen atom. Therefore, protonation at this site is highly unfavorable under normal acidic conditions.

Table 4: Estimated pKa Values of Conjugate Acids of Related Amines

AmineStructurepKa of Conjugate Acid (in Water)
EthylamineCH₃CH₂NH₂10.6
BenzylamineC₆H₅CH₂NH₂9.3
AnilineC₆H₅NH₂4.6
1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine(CH₃)₂C₃NO-CH(CH₃)NH₂~9 (Estimated)

This table provides pKa values for related amines to contextualize the expected basicity of the title compound. The pKa for the title compound is an estimate based on structural analogy. organicchemistrydata.org

Mechanistic Investigations of Transformations Involving 1 Dimethyl 1,2 Oxazol 4 Yl Ethan 1 Amine

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Direct kinetic and spectroscopic studies on reactions involving 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine are scarce. However, the reactivity of the amine functionality and the isoxazole (B147169) ring can be inferred from studies on similar compounds. For instance, the N-acylation of primary amines is a well-understood transformation. Kinetic studies of such reactions typically follow pseudo-first-order or second-order rate laws, depending on the reaction conditions and the nature of the acylating agent.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial in monitoring the progress of reactions involving this compound. For example, in an N-acylation reaction, the disappearance of the primary amine signal and the appearance of a new amide proton signal in the ¹H NMR spectrum, along with shifts in the signals of adjacent protons, would provide clear evidence of the transformation. sphinxsai.com IR spectroscopy would similarly show the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the characteristic amide I and amide II bands. ijpcbs.com

In the synthesis of related isoxazole derivatives, spectroscopic analysis has been fundamental in confirming structures and, by extension, supporting proposed reaction pathways. For instance, in the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, extensive 1D and 2D NMR spectroscopy (COSY, HMQC, HMBC) was used to unequivocally establish the connectivity of the final product, which is a critical first step before any detailed mechanistic investigation can be undertaken. nih.gov

Identification and Characterization of Transient Intermediates in Reactions

The identification of transient intermediates is a cornerstone of mechanistic chemistry, often requiring specialized techniques. For reactions involving 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, several types of intermediates can be postulated.

In N-acylation reactions, a tetrahedral intermediate is formed upon nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. While generally short-lived, the existence of such intermediates is well-established in acyl transfer chemistry. researchgate.net

In the context of isoxazole chemistry, cycloaddition reactions are common for their synthesis, often proceeding through transient species. For example, the reaction of β-azolyl enamines with nitrile oxides to form isoxazoles proceeds through intermediate 4,5-dihydroisoxazolines, which in some cases can be isolated. nih.gov While this is a synthetic route to isoxazoles rather than a transformation of a pre-formed one, it highlights the types of transient species that can be involved in the chemistry of this heterocyclic system.

Furthermore, photochemical reactions of isoxazoles can lead to a variety of transient intermediates. Theoretical studies on the photoinduced reactions of isoxazole have shown the formation of species such as β-formylvinylnitrene and nitrile ylides following N-O bond cleavage. nih.gov While these are high-energy intermediates generated under specific photochemical conditions, they illustrate the potential for complex reactive species to be formed from the isoxazole ring.

Determination of Rate-Limiting Steps and Activation Parameters for Key Transformations

For a typical N-acylation of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, the rate-limiting step could be either the formation of the tetrahedral intermediate or its collapse to form the final amide product, depending on the specific reactants and catalysts used.

In more complex transformations, such as the synthesis of derivatives from this amine, the rate-limiting step could involve various bond-forming or bond-breaking events. For instance, in a hypothetical multi-component reaction, the initial condensation to form an imine could be the slow step, or a subsequent cyclization could be rate-determining. Without specific experimental data, these remain points of speculation.

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide further insight into the transition state of the rate-limiting step. These parameters are typically determined by studying the temperature dependence of the reaction rate. No such data is currently available for reactions of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine.

Isotope Labeling and Kinetic Isotope Effect (KIE) Studies

Isotope labeling is a powerful tool for elucidating reaction mechanisms. chem-station.comresearchgate.netprinceton.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can often observe a change in the reaction rate, known as the kinetic isotope effect (KIE). A significant primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step.

For transformations of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, several isotope labeling experiments could be envisioned. For example, to probe the mechanism of a reaction involving C-H bond activation at the ethylamine (B1201723) side chain, one could synthesize the deuterated analog, 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-d1-1-amine. A significant kH/kD value would suggest that this C-H bond is broken in the rate-limiting step.

Deuterium (B1214612) labeling can also be used to trace the fate of atoms throughout a reaction sequence. For instance, in a cyclization reaction, quenching the reaction with deuterium oxide (D₂O) can help to identify the position of protonation steps, as demonstrated in the synthesis of some oxazole (B20620) derivatives. beilstein-journals.org

While the principles of KIE and isotope labeling are well-established, their specific application to the reactions of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine has not been reported.

Computational Modeling in Support of Mechanistic Hypotheses

In the absence of extensive experimental data, computational modeling using methods like Density Functional Theory (DFT) can provide valuable insights into reaction mechanisms. researchgate.net DFT calculations can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. This allows for the determination of activation barriers and reaction energies, which can help to distinguish between different possible mechanistic pathways.

For 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, computational studies could be employed to:

Predict Reactivity: Calculate molecular properties like electrostatic potential maps and frontier molecular orbital energies to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Model Transition States: Locate and characterize the transition state structures for key reaction steps, such as N-acylation or alkylation.

Evaluate Reaction Pathways: Compare the energy profiles of different proposed mechanisms to determine the most energetically favorable route.

Assess Solvent Effects: Model the reaction in different solvents to understand how the solvent influences the reaction pathway and energetics.

Theoretical studies on related isoxazole and pyrazole (B372694) derivatives have demonstrated the utility of this approach in understanding their structure, reactivity, and spectroscopic properties. nih.govmdpi.com For example, DFT calculations have been used to study the photoinduced reactions of isoxazole, revealing complex reaction pathways involving multiple electronic states. nih.gov

Solvent Effects and Catalytic Influence on Reaction Pathways

The choice of solvent can have a profound impact on reaction rates and mechanisms. mdpi.com Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. For reactions involving charged intermediates or transition states, polar solvents are generally favored.

In the synthesis of related isoxazol-5-one derivatives, water has been shown to be an effective and environmentally benign solvent. mdpi.comnih.gov For other reactions, such as the interaction of a thiazol-2-amine with dinitrobenzofuroxan, kinetic studies have been performed in various organic solvents to quantify the solvent effect on the reaction rate. researchgate.net

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For transformations of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, both acid and base catalysis could be relevant. For example, N-acylation can be catalyzed by the addition of a base to deprotonate the amine, increasing its nucleophilicity. Some reactions for the synthesis of isoxazoles have been shown to be catalyzed by organocatalysts or metal salts. nih.govbeilstein-journals.org The specific influence of different catalysts on the transformations of the title compound would require dedicated experimental investigation.

Computational and Theoretical Chemistry of 1 Dimethyl 1,2 Oxazol 4 Yl Ethan 1 Amine and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic landscape of a molecule dictates its reactivity, intermolecular interactions, and spectroscopic signatures. For 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, understanding the distribution of electrons and the nature of its chemical bonds is fundamental.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine due to its favorable balance between accuracy and computational cost. semanticscholar.org

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. semanticscholar.orgresearchgate.net For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds, lone pairs, and delocalization effects. This analysis can quantify the charge distribution on each atom, revealing the most electrophilic and nucleophilic sites within the 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine molecule. For example, the nitrogen atom of the amine group and the oxygen and nitrogen atoms of the isoxazole (B147169) ring are expected to be key sites for interactions. dtic.mil

Electron Localization Function (ELF) analysis can also be performed to visualize the regions of high electron localization, which correspond to covalent bonds and lone pairs, providing a clear depiction of the chemical bonding.

Table 1: Representative DFT-Calculated Electronic Properties for an Isoxazole Derivative

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.5 D

Note: These are typical values for a similar heterocyclic compound and serve as an illustrative example.

For even greater accuracy, particularly for benchmarking DFT results or studying excited states, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. osti.gov While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and reaction barriers. researchgate.net These high-accuracy calculations can be crucial for validating the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surfaces of the Compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine possesses several rotatable bonds, leading to a complex potential energy surface (PES) with multiple conformers.

Conformational analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each point. This can be done using both DFT and ab initio methods. nih.gov The results are visualized as a PES, which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.

For 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, key rotations would include the bond between the isoxazole ring and the ethylamine (B1201723) side chain, as well as the C-C and C-N bonds within the side chain. The relative energies of the different conformers determine their population at a given temperature, which can be calculated using the Boltzmann distribution. This analysis helps to identify the most likely shapes the molecule will adopt in a biological environment. mdpi.com

Table 2: Example of Relative Energies of Conformers for a Flexible Amine

Conformer Dihedral Angle (τ) Relative Energy (kcal/mol)
1 (Global Minimum) 60° 0.00
2 180° 1.5
3 -60° 2.1

Note: This table illustrates how conformational energies are typically reported.

Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which aids in the structural elucidation and characterization of new compounds.

Advanced NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, the proposed structure of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine can be confidently confirmed. researchgate.net Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes.

Vibrational spectroscopy, including infrared (IR) and Raman, is another key characterization technique. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. dtic.milresearchgate.net The calculated vibrational spectrum can be compared with the experimental spectrum to assign the observed peaks to specific molecular motions, such as the stretching and bending of the N-H bonds in the amine group or the C=N and C-O bonds in the isoxazole ring. nih.govmdpi.com This detailed assignment provides a vibrational fingerprint of the molecule.

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹) Assignment
3450 N-H symmetric stretch
3350 N-H asymmetric stretch
1620 N-H scissoring
1580 C=N stretch (isoxazole)
1450 CH₃ deformation
1100 C-O stretch (isoxazole)

Note: These are typical vibrational frequencies for a molecule containing similar functional groups.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactions that 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine and its derivatives can undergo is crucial for predicting their metabolic fate and for designing new synthetic routes. Computational methods can be used to model reaction pathways and characterize the transition states (TS) involved.

By mapping the potential energy surface along a reaction coordinate, the energy profile of a reaction can be determined. This includes identifying the energies of the reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For example, the nucleophilic character of the amine group could be involved in various reactions. Computational modeling can elucidate the mechanism of these reactions, such as acylation or alkylation, by locating the relevant transition state structures. mdpi.com The geometry and vibrational frequencies of the transition state can be calculated, with the presence of a single imaginary frequency confirming it as a true saddle point on the PES.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

While quantum mechanical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a trajectory that reveals the dynamic properties of the system. For 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, MD simulations can be used to study:

Solvent Effects: How the surrounding solvent molecules (e.g., water) affect the conformation and dynamics of the compound. This includes analyzing the hydrogen bonding network between the amine and isoxazole groups and the solvent. rsc.org

Dynamic Properties: The flexibility of the molecule over time, including the transitions between different conformational states.

Binding to Biological Targets: How the molecule interacts with a protein binding site, providing insights into the key intermolecular interactions responsible for its biological activity. researchgate.net

By combining the detailed electronic information from quantum mechanics with the statistical and dynamic insights from molecular dynamics, a comprehensive understanding of the chemical and physical properties of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine can be achieved.

Derivatization Strategies and Analogue Synthesis for Chemical Exploration

Design Principles for Structural Diversity and Chemical Space Mapping around the Scaffold

The generation of structural diversity from the 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine scaffold is a key objective in drug discovery and materials science. This is achieved through diversity-oriented synthesis (DOS), a strategy that aims to create a wide range of structurally distinct molecules from a common starting point. nih.gov The design principles focus on modifying the core scaffold at its various reactive sites.

Key modification points on the scaffold include:

The Amine Group: The primary amine is a versatile functional group that can be readily acylated, alkylated, or used in reductive amination to introduce a vast array of substituents.

The Isoxazole (B147169) Ring: The methyl groups on the isoxazole ring can be functionalized, or the ring itself can be modified through various organic reactions.

The Ethyl Linker: Modifications to the ethyl group are less common but can be achieved through more complex synthetic routes.

Chemical space mapping involves the computational and experimental exploration of the properties of these derivatives. researchgate.netresearchgate.net By analyzing parameters such as molecular weight, lipophilicity (logP), polar surface area, and shape, researchers can navigate the chemical space to identify molecules with desired characteristics. irjweb.com Frontier molecular orbital (FMO) analysis can also be used to predict the reactivity of different positions on the oxazole (B20620) ring, guiding synthetic efforts toward creating novel derivatives. researchgate.netresearchgate.net

Table 1: Potential Modifications for Structural Diversity

Modification Site Reaction Type Potential New Functional Groups
Primary Amine Acylation Amides, Carbamates, Sulfonamides
Primary Amine Alkylation Secondary & Tertiary Amines
Primary Amine Reductive Amination Substituted Amines
Isoxazole Methyls Halogenation/Substitution Halomethyl, Hydroxymethyl, Carboxyl

Synthesis of Chiral Analogues for Stereoselective Applications in Chemical Reactions

The presence of a stereocenter in 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine makes the synthesis of its chiral analogues particularly important for applications in asymmetric catalysis and for developing stereospecific therapeutic agents. nih.gov Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. rsc.orgacs.orgnih.gov

Several strategies can be employed for the asymmetric synthesis of chiral amines:

Asymmetric Hydrogenation: The reduction of a prochiral ketimine precursor, derived from 4-acetyl-3,5-dimethylisoxazole, using a chiral catalyst can yield the desired chiral amine with high enantioselectivity. nih.govacs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine precursor can direct the stereochemical outcome of subsequent reactions, after which the auxiliary is removed.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of the racemic amine, allowing for the separation of the two.

Copper-Catalyzed Hydroamination: A modern approach involves the copper-hydride (CuH)-catalyzed hydroamination of alkenes using a practical electrophilic nitrogen source like 1,2-benzisoxazole, which can provide access to a broad range of chiral primary amines. organic-chemistry.org

The resulting chiral isoxazole-containing amines can serve as valuable building blocks for more complex molecules or as chiral ligands and organocatalysts. nih.gov

Development of Scaffold-Hopping and Isosteric Replacements Strategies

Scaffold hopping is a computational and synthetic strategy used in drug design to identify novel molecular scaffolds with similar biological activity to a known active compound. nih.govnih.gov This involves replacing the central isoxazole ring of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine with other heterocyclic or carbocyclic structures while maintaining the key pharmacophoric features, particularly the chiral amine side chain.

Isosteric replacement involves substituting specific functional groups with others that have similar steric and electronic properties. nih.govyoutube.com This is often done to improve a compound's pharmacokinetic properties, such as metabolic stability or solubility, without losing its desired biological activity. nih.gov

Table 2: Examples of Isosteric and Scaffold Replacements for the Isoxazole Ring

Original Group Replacement Type Potential Replacements Rationale
Isoxazole Ring Scaffold Hop Pyrazole (B372694), Thiophene, Furan, Phenyl, Pyrimidine (B1678525) Explore new intellectual property, improve properties. cambridgemedchemconsulting.com
Isoxazole Ring Isostere Oxadiazole, Triazole, Thiazole Mimic electronic and steric properties. nih.govresearchgate.netnih.gov

These strategies expand the accessible chemical space and can lead to the discovery of compounds with improved efficacy and developability profiles. nih.govnih.gov

Preparation of Ligands and Organocatalysts Derived from the Amine Moiety

The primary amine of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine, especially in its chiral form, is a key functional handle for creating valuable catalytic molecules. rsc.orgcapes.gov.brcolab.ws

Ligand Synthesis: The amine can be derivatized to form multidentate ligands that coordinate with transition metals. For example, conversion to a Schiff base or an oxazoline (B21484) can create N,N or N,O-chelating ligands. alfachemic.comresearchgate.net These metal complexes, for instance with palladium, rhodium, or iridium, can be used as catalysts in a variety of organic transformations, including asymmetric hydrogenations and C-C bond-forming reactions. acs.org

Organocatalysis: Chiral primary amines are powerful organocatalysts that can activate substrates through the formation of transient enamines or iminium ions. rsc.orgrsc.orgmdpi.com Chiral analogues of 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine could potentially catalyze reactions such as aldol (B89426) and Michael additions, providing an enantioselective route to complex molecules under metal-free conditions. mdpi.com

The modular nature of this scaffold allows for the fine-tuning of the steric and electronic properties of the resulting ligands and organocatalysts by modifying the substituents on the isoxazole ring.

Methods for Stereoselective Separation and Characterization of Diastereomers and Enantiomers

When 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine is synthesized as a racemic mixture, the separation of its enantiomers is crucial for evaluating their individual biological activities or for use in stereoselective synthesis.

Common methods for stereoselective separation include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers at both analytical and preparative scales. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving racemic amines and their derivatives. nih.gov Maltodextrin-based columns have also proven effective for separating chiral azole compounds. nih.govresearchgate.net

Diastereomeric Crystallization: The racemic amine can be reacted with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Characterization of the separated enantiomers is typically performed using:

Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the separated products.

Polarimetry: To measure the optical rotation of the enantiomerically pure samples.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): To determine the absolute configuration of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to distinguish between enantiomers.

Table 3: Chiral Separation Techniques

Technique Principle Application
Chiral HPLC/SFC Differential interaction with a chiral stationary phase. nih.govnih.gov Analytical and preparative separation of enantiomers.

The successful separation and characterization of stereoisomers are essential steps in the development of chiral drugs and catalysts derived from the 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-amine scaffold.

Applications of 1 Dimethyl 1,2 Oxazol 4 Yl Ethan 1 Amine As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Organic Molecules

The utility of the 3,5-dimethylisoxazole (B1293586) moiety as a stable and reactive scaffold is demonstrated in the synthesis of complex organic molecules. A notable example is its incorporation into derivatives of the natural alkaloid cytisine (B100878). nih.gov Researchers have successfully synthesized 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a novel compound created by linking the isoxazole (B147169) unit to the cytisine framework via a sulfonyl bridge. nih.gov

In this multi-step synthesis, 3,5-dimethylisoxazole is first subjected to sulfochlorination. nih.gov The presence of two methyl groups on the isoxazole ring increases the electron density, facilitating this electrophilic substitution at the 4-position. nih.gov The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride is then reacted with cytisine in the presence of pyridine, which acts as a base to yield the final product. nih.gov This synthesis highlights how the 1-(dimethyl-1,2-oxazol-4-yl) core can be functionalized and integrated into a complex natural product scaffold, demonstrating its value in creating novel, potentially bioactive molecules. nih.gov

Table 1: Synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

Step Reactants Reagents/Conditions Product
1 3,5-Dimethylisoxazole Sulfochlorination 3,5-Dimethylisoxazole-4-sulfonyl chloride

Precursor for the Construction of Diverse Heterocyclic Frameworks

The primary amine group of 1-(3,5-dimethylisoxazol-4-yl)ethan-1-amine is a key functional handle for the construction of a variety of nitrogen-containing heterocycles. Primary amines are well-established precursors in the synthesis of heterocycles such as pyrazoles, triazoles, and imidazoles through condensation reactions with diketones, or their equivalents, and other cyclizing agents.

Utilization in Multistep Synthesis Sequences and Cascade Reactions

Cascade reactions, where a single synthetic operation generates multiple bond formations, are an efficient strategy for building molecular complexity. The structure of 1-(3,5-dimethylisoxazol-4-yl)ethan-1-amine is well-suited for such processes. For example, the primary amine can initiate a cascade by reacting with an electrophile, leading to a series of intramolecular transformations.

A plausible, though not explicitly documented, cascade could involve the acylation of the amine followed by a reaction involving the isoxazole ring. The isoxazole ring, while generally stable, can undergo ring-opening under certain reductive or basic conditions, which could be exploited in a planned cascade sequence. More directly, the amine can participate in cascade reactions to form complex heterocyclic systems, such as the one-pot assembly of imidazo[4,5-c]quinolin-2-ones from related carbamates and amines. nih.gov The principles of these reactions, involving intermolecular amination followed by intramolecular cyclization, are directly applicable to 1-(3,5-dimethylisoxazol-4-yl)ethan-1-amine.

Development of Chiral Building Blocks and Linkers for Supramolecular Architectures

The ethan-1-amine portion of the molecule contains a chiral center, meaning that 1-(3,5-dimethylisoxazol-4-yl)ethan-1-amine can exist as a racemic mixture of two enantiomers. The separation of these enantiomers or their asymmetric synthesis would yield chiral building blocks. Chiral amines are highly valuable in medicinal chemistry and materials science.

These chiral building blocks can serve as ligands for asymmetric catalysis or as components in the construction of larger, ordered molecular systems known as supramolecular architectures. researchgate.net The formation of such architectures often relies on non-covalent interactions, such as hydrogen bonding, where the amine and isoxazole nitrogen atoms can act as hydrogen bond donors and acceptors. While specific supramolecular structures based on this compound are not detailed in the literature, the fundamental components for such applications are present in its molecular structure.

Table 2: Potential Chiral Applications

Application Area Role of 1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine Key Structural Features
Asymmetric Catalysis Chiral Ligand Chiral center, Amine and isoxazole for metal coordination

Integration into Polymer and Materials Chemistry (e.g., as a monomer or cross-linker)

The bifunctional nature of 1-(3,5-dimethylisoxazol-4-yl)ethan-1-amine, with its primary amine and isoxazole ring, makes it a candidate for applications in polymer and materials chemistry. The primary amine can be used to introduce the isoxazole moiety as a pendant group onto a polymer backbone. For example, it could be reacted with polymers containing electrophilic groups like epoxides or acyl chlorides.

Alternatively, if the isoxazole ring is modified to contain a polymerizable group, the amine could serve as a functional handle for cross-linking polymer chains. Cross-linking is a critical process for modifying the mechanical and thermal properties of polymeric materials. While the direct polymerization or use as a cross-linker of this specific compound is not widely reported, the conversion of polymer-bound epoxides to cyclic carbonates by reaction with CO2 is a known polymer modification reaction, and analogous reactions could potentially involve the amine functionality of this isoxazole derivative. researchgate.net

Advanced Spectroscopic and Diffraction Characterization Techniques for Mechanistic and Structural Insights

High-Resolution Mass Spectrometry and Tandem MS for Complex Mixture Analysis and Reaction Progression

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine. By providing highly accurate mass measurements, HRMS can confirm the molecular formula of the compound and its analogues.

A hypothetical fragmentation pattern could include the following steps:

Loss of the amino group (NH2).

Cleavage of the C-C bond between the ethyl group and the oxazole (B20620) ring.

Ring opening of the isoxazole (B147169) moiety.

A proposed HRMS and Tandem MS data table for a related isoxazole derivative is presented below, illustrating the type of information that can be obtained.

Table 1: Hypothetical HRMS and Tandem MS Data for an Isoxazole Derivative

Precursor Ion (m/z)Accurate MassProposed FormulaProduct Ions (m/z)Proposed Fragment
210.0316210.0320C10H9ClNO2175.0[M+H - Cl]+
210.0316210.0320C10H9ClNO2132.0[M+H - C3H4O2]+

This data is illustrative and based on a related chromeno[4,3-c]isoxazole derivative.

Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the complete structural elucidation of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine in both solution and solid states.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. For 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine, this would show correlations between the methine proton and the methyl protons of the ethylamine (B1201723) side chain.

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

A study on a related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, demonstrated the use of COSY and HMQC (a precursor to HSQC) to establish spin-spin correlations and confirm the structure.

Table 2: Representative 2D NMR Correlations for a 3,5-Dimethyl-1,2-oxazole Moiety

¹H Signal (ppm)Correlated ¹H (COSY)Correlated ¹³C (HSQC/HMBC)
~2.3 (s, 3H, C3-CH3)-C3, C4, C5
~2.5 (s, 3H, C5-CH3)-C4, C5, C3

Data is representative and based on known shifts for 3,5-dimethylisoxazole (B1293586) structures.

Solid-State NMR (ssNMR): This technique is particularly useful for studying the compound in its solid form, providing information on polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Solid-state NMR can differentiate between isomers by identifying the number of carbon atoms attached to nitrogen.

Dynamic NMR (DNMR): DNMR studies can provide insights into conformational exchange processes, such as the rotation around single bonds. For 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine, DNMR could be used to study the rotational barrier of the ethylamine group.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions like hydrogen bonding.

The presence of the primary amine group in 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine makes it a candidate for forming hydrogen bonds. These interactions can be studied by observing the shifts in the N-H stretching frequencies in the IR and Raman spectra. Generally, hydrogen bonding leads to a broadening and red-shift (lower frequency) of the N-H stretching bands. The O-H and N-H stretching frequencies are typically found in the region of 3200-3600 cm⁻¹.

Raman spectroscopy is particularly effective for studying hydrogen bonds, as the intensity of the O-H or N-H stretching band can be sensitive to the strength of the interaction.

Table 3: Typical IR and Raman Bands for Functional Groups in 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (alkane)Stretching2850 - 3000
C=N (isoxazole)Stretching1620 - 1680
C-O (isoxazole)Stretching1000 - 1300

This table provides general ranges for the indicated functional groups.

X-ray Diffraction Studies of Co-crystals, Salts, or Reaction Products

X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, including the absolute configuration of chiral centers when suitable crystals are obtained.

For 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine, which is chiral, forming co-crystals or salts with a known chiral co-former can facilitate the determination of its absolute stereochemistry. X-ray powder diffraction (XRPD) is a valuable tool for analyzing crystalline materials, including pharmaceutical cocrystals and salts. Single-crystal X-ray diffraction provides the most detailed structural information. The structure of related heterocyclic compounds has been confirmed using this method.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments and Conformational Studies of Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

For 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine, which possesses a chiral center at the carbon atom of the ethanamine moiety, CD and ORD can be used to:

Determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Study conformational changes in solution.

The application of chiroptical spectroscopy has been demonstrated in the study of other complex chiral molecules containing heterocyclic rings, aiding in the determination of their stereochemistry.

Hyphenated Techniques for In Situ Reaction Monitoring

Hyphenated techniques combine a separation method with a spectroscopic detection method, allowing for real-time monitoring of chemical reactions. This provides valuable mechanistic information and helps to optimize reaction conditions.

ReactIR: This technique uses an in-situ IR probe to monitor the concentration of reactants, intermediates, and products as a function of time. It is particularly useful for tracking changes in functional groups during a reaction.

NMR Flow Systems: Flow NMR allows for the continuous monitoring of a reaction mixture under actual process conditions by pumping the reacting solution through the NMR spectrometer. This can provide detailed kinetic and mechanistic data for the synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine and its derivatives. The synthesis of isoxazole derivatives has been successfully optimized using flow chemistry approaches.

Future Research Directions and Emerging Areas

The unique structural characteristics of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-amine, featuring a chiral amine tethered to a substituted isoxazole (B147169) ring, position it as a valuable scaffold for a multitude of future research endeavors. The convergence of the amine functionality and the heterocyclic core opens avenues in catalysis, materials science, and advanced chemical synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-(Dimethyl-1,2-oxazol-4-yl)ethan-1-amine?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2-oxazole ring. A common approach includes:

  • Step 1 : Cyclocondensation of appropriate precursors (e.g., nitriles and carbonyl compounds) to form the dimethyl-substituted oxazole core.
  • Step 2 : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography or recrystallization to isolate the product . Key challenges include optimizing reaction conditions (e.g., temperature, catalysts) to avoid side products like over-alkylated derivatives.

Q. How is the structural identity of this compound confirmed?

Structural confirmation requires a combination of:

  • Spectroscopic Methods :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and amine proton integration.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~168.2 g/mol based on analogous compounds) .
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL (refinement) and ORTEP-3 (visualization) is employed. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What safety protocols are essential when handling this compound?

Based on structurally related amines (e.g., ), safety precautions include:

  • Hazard Codes : Assume H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).
  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during refinement be resolved?

Discrepancies (e.g., poor R-factors, twinning) require:

  • Data Reassessment : Check for crystal twinning using SHELXD or PLATON.
  • Refinement Adjustments : In SHELXL, employ restraints for disordered moieties or anisotropic displacement parameters.
  • Validation Tools : Use checkCIF to identify outliers in bond lengths/angles . Example: A 2023 study on a similar oxazole derivative resolved twinning by merging data from multiple crystals .

Q. What strategies enhance the compound’s bioactivity in medicinal chemistry research?

To optimize bioactivity:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the oxazole ring (e.g., halogens, methoxy groups) to improve target binding.
  • In Silico Modeling : Docking studies to predict interactions with receptors (e.g., kinases, GPCRs).
  • In Vitro Assays : Screen against cancer cell lines (e.g., MTT assays) or microbial strains to identify lead candidates . Note: Analogous compounds with pyridine or triazole rings showed enhanced antimicrobial activity .

Q. How are hydrogen-bonding networks analyzed in the crystal lattice?

Hydrogen-bonding patterns are characterized using:

  • Graph Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s notation.
  • Software Tools : Mercury (CCDC) or CrystalExplorer to visualize interactions.
  • SHELXL Refinement : Define hydrogen atoms with riding models and validate geometries . Example: A study on a phenyl-ethanamine derivative revealed a C(4) chain motif stabilizing the crystal packing .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention.
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. How is metabolic stability evaluated in preclinical studies?

  • In Vitro Models : Liver microsomal assays (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance.
  • LC-MS/MS : Quantify parent compound and metabolites.
  • CYP Inhibition Screening : Identify potential drug-drug interactions .

Data Contradictions and Resolution

Q. Conflicting bioactivity data across studies: How to address?

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times).
  • Dose-Response Curves : Ensure IC50_{50} values are derived from sigmoidal fits (R2^2 > 0.95).
  • Control Replicates : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental setups .

Q. Discrepancies in reported synthetic yields: What factors contribute?

  • Reagent Purity : Impurities in starting materials (e.g., aldehydes) can reduce yields.
  • Catalyst Efficiency : Screen alternatives (e.g., Pd/C vs. Raney Ni for hydrogenation).
  • Scale-Up Effects : Pilot reactions (1 mmol vs. 10 mmol) may require adjusted stoichiometry .

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1-(Dimethyl-1,2-oxazol-4-yl)ethan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.